molecular formula C10H11NO5 B1418511 Methyl 2-ethoxy-5-nitrobenzoate CAS No. 80074-34-6

Methyl 2-ethoxy-5-nitrobenzoate

Cat. No. B1418511
Key on ui cas rn: 80074-34-6
M. Wt: 225.2 g/mol
InChI Key: ALHAOIFZKFHHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08138357B2

Procedure details

Methyl 2-hydroxy-5-nitrobenzoate (11.82 g, 60 mmol), triphenylphosphine (17.29 g, 66 mmol) and EtOH (3.03 g, 3.85 ml, 66 mmol) were taken up in THF (150 ml) and cooled in ice. Di-isopropyl-azodicarboxylate (8.31 g, 10 ml, 66 mmol) was added carefully, and the reaction was stirred at RT for 1 hr. The reaction was concentrated in vacuo, and the residue was triturated with EtOAc (50 ml). The solid thus formed was collected by filtration, washed with MTBE and dried in vacuo to give 12.2 g of crude methyl 2-ethoxy-5-nitrobenzoate. The filtrate was evaporated in vacuo, and the resulting residue was triturated with EtOAc (25 ml). The resulting solid was collected by filtration, washed with MTBE and dried in vacuo to give 6.31 g of a second crop of crude methyl 2-ethoxy-5-nitrobenzoate. The combined portions of methyl 2-ethoxy-5-nitrobenzoate were taken up in hot IPA (50 ml) and cooled to RT. The resulting solid was collected by filtration, washed with MTBE and dried in vacuo to give pure methyl 2-ethoxy-5-nitrobenzoate (5.49 g, 40.5%) as a yellow solid.
Quantity
11.82 g
Type
reactant
Reaction Step One
Quantity
17.29 g
Type
reactant
Reaction Step Two
Name
Quantity
3.85 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:15]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C[CH:16]=1.CCO.C(OC(N=NC(OC(C)C)=O)=O)(C)C>C1COCC1>[CH2:15]([O:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5])[CH3:16]

Inputs

Step One
Name
Quantity
11.82 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
17.29 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
3.85 mL
Type
reactant
Smiles
CCO
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)OC(=O)N=NC(=O)OC(C)C
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at RT for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with EtOAc (50 ml)
CUSTOM
Type
CUSTOM
Details
The solid thus formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with MTBE
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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